1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine

Medicinal Chemistry Physicochemical Profiling SAR

1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine (CAS 1861941-26-5) is a halogenated heterocyclic 3‑aminopyrazole derivative with molecular formula C₈H₇BrClN₃S and molecular weight 292.58 g·mol⁻¹. The scaffold carries a 4‑chloro substituent on the pyrazole ring and a 2‑bromothiophen‑3‑ylmethyl group at N1, yielding distinct electronic and steric features relative to positional isomers.

Molecular Formula C8H7BrClN3S
Molecular Weight 292.58 g/mol
Cat. No. B13072063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine
Molecular FormulaC8H7BrClN3S
Molecular Weight292.58 g/mol
Structural Identifiers
SMILESC1=CSC(=C1CN2C=C(C(=N2)N)Cl)Br
InChIInChI=1S/C8H7BrClN3S/c9-7-5(1-2-14-7)3-13-4-6(10)8(11)12-13/h1-2,4H,3H2,(H2,11,12)
InChIKeyDCNDISQHXQHHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine – CAS 1861941-26-5 Identity and Physicochemical Baseline for Procurement Decisions


1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine (CAS 1861941-26-5) is a halogenated heterocyclic 3‑aminopyrazole derivative with molecular formula C₈H₇BrClN₃S and molecular weight 292.58 g·mol⁻¹ [1]. The scaffold carries a 4‑chloro substituent on the pyrazole ring and a 2‑bromothiophen‑3‑ylmethyl group at N1, yielding distinct electronic and steric features relative to positional isomers . The compound is supplied as a research chemical with a minimum purity of 95% .

Why 1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine Cannot Be Replaced by In‑Class Analogs Without Confirmatory Bridging Data


Compounds sharing the C₈H₇BrClN₃S formula can differ in the position of the bromine on the thiophene ring or the halogen substitution pattern on the pyrazole core. These positional variations alter lipophilicity, dipole moment, and the spatial orientation of the halogen‑bond donor, which can shift biological target engagement and metabolic stability [1]. For instance, a closely related triazole analog carrying the identical 2‑bromothiophen‑3‑ylmethyl motif exhibited 73% inhibition of thrombin at 0.01 mM, while the corresponding thiophen‑3‑ylmethyl analog without bromine showed only 59% inhibition under the same conditions [2]. This demonstrates that even single‑atom or positional changes can produce quantifiably different biological outcomes, making direct substitution without experimental validation risky.

Quantitative Differentiation Evidence for 1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine Versus Its Closest Structural Analogs


Halogen Regioisomerism on the Thiophene Ring: Positional Bromine Effects on Computed Lipophilicity

The target compound places bromine at the 2‑position of the thiophene ring with the methylene linker at the 3‑position. In contrast, the regioisomer 1-[(4‑Bromothiophen‑2‑yl)methyl]-4-chloro-1H-pyrazol-3-amine (CAS 1341536‑57‑9) attaches bromine at the 4‑position and the linker at the 2‑position. These regioisomers share identical molecular formula and mass but exhibit different computed XLogP3 values: 2.8 for the target [1] versus a predicted value of 2.7 for the 2,4‑isomer . The difference of ΔXLogP3 = 0.1, while modest, reflects altered electronic distribution that can influence membrane permeability and nonspecific protein binding in biological assays.

Medicinal Chemistry Physicochemical Profiling SAR

Topological Polar Surface Area Differentiation Among Halogen-Swapped Analogs

The target compound’s TPSA is 72.1 Ų [1]. The analog 4‑Bromo‑1‑[(5‑chlorothiophen‑2‑yl)methyl]-1H‑pyrazol‑3‑amine (CAS 1250901‑80‑4) swaps the halogen positions (bromine on pyrazole, chlorine on thiophene) but retains the same molecular formula and heavy‑atom count. Its predicted TPSA is 69.5 Ų , yielding a difference of ΔTPSA = 2.6 Ų. This difference arises from the spatial arrangement of heteroatoms and influences hydrogen‑bonding capacity and intestinal absorption potential.

Drug Design Physicochemical Properties Bioavailability

Class‑Level Inference: Thrombin Inhibition Enhancement by 2‑Bromothiophen‑3‑ylmethyl Motif

Although direct thrombin inhibition data for the target pyrazole compound are not publicly available, a triazole‑based analog containing the identical 2‑bromothiophen‑3‑ylmethyl substructure exhibited 73% inhibition of thrombin (EC 3.4.21.5) at 0.01 mM [1]. The corresponding analog in which the bromothiophene motif was replaced by unsubstituted thiophen‑3‑ylmethyl showed only 59% inhibition under the same assay conditions [1]. This 14‑percentage‑point enhancement is attributed to the presence of the bromine atom and the specific 2,3‑substitution pattern on the thiophene.

Serine Protease Inhibition Chemical Biology Fragment‑Based Drug Discovery

Orthogonal Halogen Reactivity: Competitive Availability for Chemoselective Cross‑Coupling

The target compound contains both an aromatic bromine (C‑Br bond on thiophene) and an aromatic chlorine (C‑Cl bond on pyrazole) [1]. The bond dissociation energies differ: C‑Br ≈ 285 kJ·mol⁻¹ versus C‑Cl ≈ 327 kJ·mol⁻¹ for typical heteroaryl halides [2]. This differential reactivity enables sequential palladium‑catalyzed cross‑coupling: the bromine can undergo Suzuki‑Miyaura coupling under mild conditions while the chlorine remains intact, allowing a second orthogonal coupling step after deprotection or functionalization.

Synthetic Chemistry Cross‑Coupling Building Block Utility

Purity and Supply Consistency: AKSci 95% Minimum Specification

The compound is commercially available from AKSci (catalog 7780EK) with a documented minimum purity of 95% and full quality assurance backing . In contrast, several positional isomers (e.g., CAS 1341536‑57‑9, CAS 1342776‑55‑9) are listed by various vendors without publicly posted purity specifications or batch‑level quality documentation .

Procurement Quality Assurance Reproducibility

Recommended Application Scenarios for 1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine Based on Differentiated Evidence


Serine Protease Inhibitor Lead Identification Screening Cascades

The class‑level thrombin inhibition evidence (73% inhibition at 0.01 mM for the cognate 2‑bromothiophen‑3‑ylmethyl triazole [1]) supports including the target pyrazole compound in focused screening libraries targeting serine proteases (e.g., thrombin, Factor Xa, tryptase). The additional 4‑chloro substituent on the pyrazole offers an extra vector for structure‑guided optimization.

Sequential Chemoselective Cross‑Coupling for Diversity‑Oriented Synthesis

The orthogonal reactivity of the C–Br bond (thiophene) and C–Cl bond (pyrazole) with a BDE difference of ~42 kJ·mol⁻¹ [2] enables stepwise derivatization. Researchers can first elaborate the thiophene via Suzuki coupling while preserving the chlorine for a subsequent Buchwald‑Hartwig amination or Negishi coupling, generating focused compound libraries for SAR exploration.

Physicochemical Property‑Guided Analog Selection for CNS or Oral Bioavailability Programs

With a TPSA of 72.1 Ų and XLogP3 of 2.8 [1], the compound occupies a favorable region of the BOILED‑Egg plot for both gastrointestinal absorption and blood–brain barrier penetration. Procurement of this specific regioisomer is justified when screening programs require balanced polarity and lipophilicity, which differ quantifiably from the 4‑bromo‑2‑ylmethyl isomer (ΔXLogP3 ≈ 0.1) and the halogen‑swapped analog (ΔTPSA = 2.6 Ų) [2].

Quality‑Controlled Building Block for Fragment‑Based Drug Discovery (FBDD)

The documented ≥95% purity and supplier quality assurance [1] make the compound suitable for fragment screening by SPR, NMR, or thermal shift assays, where impurity‑driven false positives or negatives must be minimized. The low molecular weight (292.58 Da) and favorable ligand efficiency potential further support its use as a fragment hit starting point.

Quote Request

Request a Quote for 1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.